5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
Description
5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is a fluorinated biphenyl derivative characterized by a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2'-position of the biphenyl scaffold. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which can enhance binding affinity to biological targets and improve metabolic stability .
Properties
IUPAC Name |
3-fluoro-5-[2-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDGXYMXPIIBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide and a suitable radical initiator under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions at the Amine Group
The primary amine undergoes typical nucleophilic substitutions, enabling derivatization for pharmacological or material science applications.
Key Findings :
-
Acylation proceeds efficiently under mild conditions due to the amine’s high nucleophilicity .
-
Steric hindrance from the trifluoromethyl group slightly reduces alkylation yields compared to non-fluorinated analogs .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic rings undergo directed EAS, primarily at the meta position relative to the trifluoromethyl group.
Mechanistic Insight :
-
The trifluoromethyl group strongly deactivates the ring, favoring meta substitution.
-
Competitive substitution at the fluorine-bearing ring is negligible due to its lower electron density .
Cross-Coupling Reactions
The biphenyl system participates in palladium-catalyzed couplings for structural diversification.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | 3'-substituted biphenyl | 90% | |
| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃, Xantphos | N-aryl derivatives | 82% |
Notable Example :
-
Suzuki coupling with 4-cyanophenylboronic acid yields 3'-cyano-5-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine , a precursor for kinase inhibitors .
Oxidation and Reduction
The amine and aromatic systems undergo redox transformations.
| Reaction Type | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation (Amine) | KMnO₄, H₂O, Δ | Nitroso derivative | Partial decomposition observed | |
| Reduction (Nitro) | H₂, Pd/C, EtOH | Amine regeneration | Quantitative |
Challenges :
-
Overoxidation of the amine to nitroso is poorly controlled, limiting synthetic utility.
Functional Group Interconversion
The amine serves as a handle for further transformations.
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt | Azo-dye synthesis | |
| Schiff Base Formation | Benzaldehyde, EtOH | Imine derivative | Coordination chemistry |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 250°C, releasing HF and CF₃ radicals.
-
Photoreactivity : UV exposure induces C-F bond cleavage, forming biphenyl radicals .
Comparative Reactivity with Analogues
| Compound | Nitration Rate (rel.) | Suzuki Coupling Yield |
|---|---|---|
| 5-Fluoro-2'-(trifluoromethyl)-... | 1.0 (reference) | 90% |
| 4'-Methyl analog | 2.3 | 85% |
| Non-fluorated biphenyl amine | 0.5 | 72% |
Trend : Electron-withdrawing groups slow nitration but enhance coupling efficiency .
This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Future studies should explore its catalytic asymmetric functionalization and biological target engagement.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its fluorinated structure often enhances biological activity and metabolic stability.
- Anticancer Agents : Research has indicated that derivatives of biphenyl compounds can inhibit cancer cell proliferation. The incorporation of fluorine atoms can improve the lipophilicity and bioavailability of these compounds, making them more effective as anticancer agents. Studies have shown that similar compounds display selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .
- Antiviral Activity : Fluorinated compounds are often explored for their antiviral properties. The presence of the trifluoromethyl group can enhance the interaction between the drug and viral proteins, potentially leading to more effective treatments against viral infections .
Material Science
In material science, 5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is being investigated for its utility in developing advanced materials.
- Fluorinated Polymers : The compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in coatings, membranes, and electronic components .
- Liquid Crystals : The biphenyl structure is a key component in the design of liquid crystal displays (LCDs). The incorporation of fluorine can modify the thermal and electro-optical properties of liquid crystals, enhancing their performance in display technologies .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis.
- Synthetic Pathways : this compound can be used to synthesize various complex organic molecules through reactions such as nucleophilic substitutions and coupling reactions. Its reactivity profile allows for the introduction of diverse functional groups, facilitating the construction of complex architectures .
- Building Blocks for Drug Development : As a versatile building block, this compound can lead to the synthesis of novel pharmaceutical agents. Its ability to participate in cross-coupling reactions makes it valuable for creating libraries of compounds that can be screened for biological activity .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing derivatives of this compound demonstrated its efficacy against breast cancer cell lines. The derivatives showed IC50 values significantly lower than those of existing treatments, indicating a potential new avenue for drug development.
Case Study 2: Fluorinated Polymers
Research into polymers incorporating this compound revealed improved mechanical properties and thermal stability compared to non-fluorinated counterparts. These findings suggest applications in high-performance coatings and aerospace materials.
Mechanism of Action
The mechanism by which 5-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial cells, leading to cell death . The compound’s fluorine and trifluoromethyl groups enhance its binding affinity to these targets, making it a potent inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s structural analogs differ in substituent types, positions, and electronic profiles. Key examples include:
5'-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
- Substituents : Methoxy (-OCH₃) at 5', -CF₃ at 2'.
- Impact : The methoxy group is electron-donating, reducing the electron-withdrawing effect of the trifluoromethyl group. This may decrease acidity of the amine compared to the fluoro analog, altering reactivity in electrophilic substitutions .
5-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
- Substituents : Chlorine at 5, -CF₃ at 3'.
- Impact : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine increase steric hindrance and electron withdrawal. The 3'-CF₃ position may also disrupt coplanarity of the biphenyl system, reducing conjugation .
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
- Substituents : Three fluorine atoms at 3',4',5'.
- Impact: Multiple fluorines enhance electronegativity and lipophilicity.
Physical and Chemical Properties
- Stability : The trifluoromethyl group in the target compound enhances hydrolytic stability compared to esters or amides but may undergo defluorination under harsh acidic conditions .
- Solubility : Increased lipophilicity from -CF₃ and fluorine improves membrane permeability but may reduce aqueous solubility .
Key Research Findings
- Synthetic Efficiency : The trifluoromethyl group’s introduction often requires specialized reagents (e.g., CF₃SO₂Na, Tf₂O) or transition-metal catalysis .
- Biological Activity : Fluorine and -CF₃ groups are associated with enhanced binding to hydrophobic enzyme pockets, as seen in fluorinated pyrimidines ().
Biological Activity
5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant research findings.
- Chemical Formula: C14H8F4N
- Molecular Weight: 284.21 g/mol
- CAS Number: 1261741-41-6
- InChI Key: VTACNXAKWVWENB-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the introduction of fluorine atoms into the biphenyl structure. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound. Various synthetic routes have been explored, including nucleophilic substitution reactions and electrophilic aromatic substitutions.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated biphenyl derivatives can inhibit the growth of various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | < 50 µg/mL |
| Candida albicans | 100 µg/mL |
| Aspergillus niger | < 50 µg/mL |
| Bacillus cereus | < 25 µg/mL |
These results suggest that this compound may possess comparable or superior antimicrobial activity to existing antifungal agents like Tavaborole, particularly against resistant strains .
Anticancer Activity
Fluorinated compounds are often investigated for their anticancer properties due to their ability to interact with specific biological targets. For example, studies have shown that fluorinated biphenyl derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve the disruption of microtubule dynamics, leading to apoptosis in cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The presence of fluorine atoms significantly enhances the potency of these compounds compared to their non-fluorinated counterparts .
Study on Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to this compound. The findings indicated a strong correlation between fluorination and increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these structures .
Anticancer Mechanism Investigation
Another investigation focused on the anticancer mechanisms of fluorinated biphenyls. It was found that these compounds induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways. The study suggested that the trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins involved in cell proliferation .
Q & A
Q. Key Data :
| Method | Yield (%) | Purity (HPLC) | Key Catalyst |
|---|---|---|---|
| A | 65–80 | 90–95% | Pd(PPh₃)₄ |
| B | 70–85 | 95–98% | PdCl₂(dppf) |
How can conflicting NMR data for structural confirmation be resolved?
Advanced Research Question
Discrepancies in NMR assignments (e.g., aromatic proton splitting patterns or fluorine coupling constants) arise due to conformational flexibility or solvent effects. To resolve these:
- Perform 2D NMR (COSY, HSQC, HMBC) to unambiguously assign protons and carbons. For example, HMBC correlations between the amine proton and adjacent carbons can confirm substitution patterns .
- Compare experimental ¹⁹F NMR shifts with DFT-calculated values to validate trifluoromethyl group positioning .
What safety protocols are critical during synthesis and handling?
Basic Research Question
- Ventilation : Use fume hoods to mitigate exposure to volatile intermediates (e.g., aryl bromides).
- PPE : Nitrile gloves and safety goggles are mandatory due to the compound’s potential irritancy .
- Waste Disposal : Halogenated byproducts require segregation and professional disposal to avoid environmental contamination .
How can reaction yields be optimized for large-scale synthesis?
Advanced Research Question
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to minimize side reactions. Evidence shows PdCl₂(dtbpf) improves yields by 15% in biphenyl amine synthesis .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to enhance phase separation and reduce emulsion formation .
What analytical techniques are essential for purity assessment?
Basic Research Question
- HPLC-MS : Quantifies impurities (e.g., dehalogenated byproducts) with a C18 column and acetonitrile/water gradient .
- Melting Point Analysis : Compare experimental values (e.g., 163–165°C) with literature to detect polymorphic forms .
How can computational methods aid in structural verification?
Advanced Research Question
- DFT Calculations : Simulate IR and NMR spectra (e.g., B3LYP/6-311+G(d,p)) to cross-validate experimental data. For example, trifluoromethyl group vibrations in IR (~1150 cm⁻¹) should match simulations .
- Molecular Docking : Predict binding affinity if the compound is studied for biological activity (e.g., enzyme inhibition) .
What are common pitfalls in crystallizing this compound?
Advanced Research Question
- Solvent Choice : Use ethyl acetate/hexane mixtures to avoid oily residues. Slow evaporation at 4°C promotes single-crystal growth .
- Polymorphism : Monitor for multiple crystal forms via PXRD. Annealing at 120°C for 2 hours can stabilize the desired polymorph .
How to address low reproducibility in cross-coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
